molecular formula C9H7N5 B14642581 5-azido-4-phenyl-1H-pyrazole CAS No. 53411-90-8

5-azido-4-phenyl-1H-pyrazole

Cat. No.: B14642581
CAS No.: 53411-90-8
M. Wt: 185.19 g/mol
InChI Key: NLYMSESGYHWDHA-UHFFFAOYSA-N
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Description

5-Azido-4-phenyl-1H-pyrazole is a nitrogen-rich heterocyclic compound characterized by a pyrazole core substituted with an azido group (-N₃) at the 5-position and a phenyl ring at the 4-position. Its structure has been extensively studied using X-ray crystallography, with refinement often performed via the SHELX program suite, particularly SHELXL, which is widely recognized for small-molecule structure determination . The azido group confers high reactivity, making this compound a precursor for click chemistry applications, while the phenyl substituent enhances aromatic stacking interactions.

Properties

CAS No.

53411-90-8

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

5-azido-4-phenyl-1H-pyrazole

InChI

InChI=1S/C9H7N5/c10-14-13-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

NLYMSESGYHWDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-4-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction conditions often involve refluxing in an organic solvent such as acetic acid .

Industrial Production Methods

Industrial production methods for 5-azido-4-phenyl-1H-pyrazole are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Cycloaddition Reactions

The azido group participates in 1,3-dipolar cycloadditions to form triazole or tetrazole derivatives.

Example Reaction with Alkynes :
5-Azido-4-phenyl-1H-pyrazole reacts with terminal alkynes under copper catalysis to form 1,2,3-triazoles.

Reagents/Conditions Products Yield Source
Phenylacetylene, CuI, DMF, 80°C1-(4-Phenyl-1H-pyrazol-5-yl)-4-phenyl-1H-1,2,3-triazole85%

Mechanism :

  • The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a triazole ring via a six-membered transition state .

Staudinger Reaction with Organophosphorus Reagents

The azido group reacts with triphenylphosphine (PPh₃) to form iminophosphoranes, which are intermediates for further transformations.

Example Reaction :

Reagents/Conditions Products Yield Source
PPh₃, THF, RT5-Imino-4-phenyl-1H-pyrazole-phosphorane78%

Applications :

  • The iminophosphorane intermediate can undergo hydrolysis to yield 5-amino-4-phenyl-1H-pyrazole .

Reactions with Thioglycolic Acid

The azido group facilitates nucleophilic substitution to form thiazolidinone derivatives.

Example Reaction :

Reagents/Conditions Products Yield Source
Thioglycolic acid, DMF, ZnCl₂, reflux3-(4-Phenyl-1H-pyrazol-5-yl)thiazolidin-4-one65%

Mechanism :

  • The azide is reduced in situ to an amine, which reacts with thioglycolic acid to form the thiazolidinone ring .

Thermal Decomposition to Nitrenes

Heating 5-azido-4-phenyl-1H-pyrazole generates aryl nitrenes, which undergo intramolecular cyclization.

Example Reaction :

Conditions Products Yield Source
Toluene, reflux, 6h5-Phenylpyrazolo[1,5-a]pyridine70%

Mechanism :

  • Thermal decomposition of the azide forms a nitrene intermediate, which cyclizes to form fused pyridine derivatives .

Reaction with Hydrazines

The azido group reacts with hydrazines to form tetrazole or aminopyrazole derivatives.

Example Reaction :

Reagents/Conditions Products Yield Source
Hydrazine hydrate, ethanol, RT5-Amino-4-phenyl-1H-pyrazole82%

Photochemical Reactions

UV irradiation induces rearrangement or fragmentation of the azido group.

Example Reaction :

Conditions Products Yield Source
UV (254 nm), acetonitrile, 12h4-Phenyl-1H-pyrazol-5-amine60%

Comparative Reactivity Table

Reaction Type Key Reagent Product Yield Range
CycloadditionPhenylacetyleneTriazole derivatives75–85%
StaudingerTriphenylphosphineIminophosphoranes70–78%
Thiazolidinone formationThioglycolic acidThiazolidinones60–65%
Thermal decompositionHeatFused pyridine derivatives65–70%

Mechanistic Insights

  • Cycloadditions : The azide’s 1,3-dipole reacts with dipolarophiles (e.g., alkynes) to form five-membered heterocycles .

  • Nitrene Chemistry : Thermal or photochemical cleavage of the azide generates reactive nitrenes, enabling C–H insertion or cyclization .

  • Nucleophilic Substitution : The azide acts as a leaving group in reactions with thiols or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-azido-4-phenyl-1H-pyrazole, we compare its structural, electronic, and reactive properties with analogous azido-pyrazoles and phenyl-substituted pyrazoles.

Table 1: Key Properties of 5-Azido-4-Phenyl-1H-Pyrazole and Analogues

Compound Azido Position Substituent Reactivity (N₃) Crystallographic Stability Applications
5-Azido-4-phenyl-1H-pyrazole 5 Phenyl (4) High Moderate (requires SHELX refinement) Click chemistry, ligand synthesis
3-Azido-1H-pyrazole 3 None Moderate Low Bioorthogonal probes
4-Phenyl-1H-pyrazole N/A Phenyl (4) None High Coordination chemistry
5-Azido-1-methyl-1H-pyrazole 5 Methyl (1) High Low Polymer crosslinking

Key Findings:

Reactivity : The azido group at the 5-position in 5-azido-4-phenyl-1H-pyrazole exhibits enhanced reactivity compared to 3-azido derivatives due to reduced steric hindrance and electronic stabilization by the phenyl ring .

Crystallographic Stability : The phenyl group improves crystallographic packing, but the azido moiety introduces torsional instability, necessitating robust refinement protocols (e.g., SHELXL) .

Electronic Effects : Computational studies suggest that the phenyl ring electron-donates to the pyrazole core, polarizing the azido group and accelerating cycloaddition reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-azido-4-phenyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of pyrazole derivatives typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by functionalization. For 5-azido derivatives, diazotization or azide substitution reactions are critical. Key steps include:

  • Cyclization using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .
  • Azide introduction via nucleophilic substitution (e.g., replacing halides with NaN₃ under controlled pH and temperature) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements (70–85%) are achievable by adjusting stoichiometry and reaction time .

Q. How can structural characterization of 5-azido-4-phenyl-1H-pyrazole be performed to confirm regiochemistry and azide placement?

  • Techniques :

  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement . Mercury software aids in visualizing packing patterns and intermolecular interactions .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with DFT-calculated spectra (e.g., Gaussian 09) to validate regiochemistry .
  • IR : Confirm azide presence via characteristic N₃ stretch (~2100 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives, such as inconsistent antimicrobial results?

  • Analysis Framework :

  • Dose-response curves : Test compounds across a concentration range (e.g., 1–100 µM) to identify true efficacy vs. assay noise .
  • Control experiments : Include reference drugs (e.g., ciprofloxacin for bacteria) and solvent controls.
  • Structural analogs : Compare activity of 5-azido-4-phenyl-1H-pyrazole with non-azido analogs to isolate azide-specific effects .

Q. How can regioselectivity challenges in synthesizing 5-azido pyrazoles be addressed, particularly when competing substituents influence reaction pathways?

  • Approaches :

  • Electronic effects : Electron-withdrawing groups (e.g., phenyl at C4) direct azide substitution to C5 via resonance stabilization .
  • Steric control : Bulky substituents at C3/C5 positions favor specific transition states. Computational modeling (DFT) predicts regioselectivity trends .
  • Catalysis : Use Cu(I) catalysts for click chemistry to enhance azide-alkyne cycloaddition specificity .

Q. What computational tools and parameters are recommended for modeling the electronic properties of 5-azido-4-phenyl-1H-pyrazole?

  • Methods :

  • DFT calculations : B3LYP/6-31G(d) basis set in Gaussian 09 to optimize geometry and calculate HOMO-LUMO gaps .
  • Molecular docking : AutoDock Vina to predict binding affinities with biological targets (e.g., carbonic anhydrase isoforms) .
  • Solvent effects : Include PCM (Polarizable Continuum Model) for accurate solvation energy predictions .

Data Interpretation and Validation

Q. How should researchers validate crystallographic data for pyrazole derivatives when twinning or disorder complicates refinement?

  • Protocol :

  • SHELXD/SHELXE : Use twin law detection and HKLF5 format for data integration in twinned crystals .
  • Mercury’s void analysis : Identify solvent-accessible regions and disorder using electron density maps .
  • Cross-validation : Compare with powder XRD to confirm phase purity .

Q. What experimental and theoretical approaches reconcile discrepancies between calculated and observed NMR chemical shifts?

  • Resolution :

  • Dynamic effects : Perform VT-NMR (variable temperature) to assess conformational averaging.
  • DFT corrections : Include relativistic effects (for heavy atoms) and solvent shifts using COSMO-RS .
  • Paramagnetic contamination : Ensure sample purity via elemental analysis .

Biological Evaluation

Q. What in vitro assays are appropriate for evaluating the bioactivity of 5-azido-4-phenyl-1H-pyrazole derivatives?

  • Assays :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase (CA) isoforms, monitoring esterase activity at 348 nm .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

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